molecular formula C16H11NO B3192890 11h-Indeno[1,2-b]quinolin-11-ol CAS No. 6626-65-9

11h-Indeno[1,2-b]quinolin-11-ol

Cat. No. B3192890
CAS RN: 6626-65-9
M. Wt: 233.26 g/mol
InChI Key: OHPRJGKZKZHEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11H-Indeno[1,2-b]quinolin-11-ol is a type of nitrogen-containing heterocyclic compound . It is an important intermediate product in organic synthesis and has potential pharmaceutical applications . The molecular formula of this compound is C16H11NO .


Synthesis Analysis

The synthesis of 11H-Indeno[1,2-b]quinolin-11-ol involves several steps. A general method for the synthesis of 11H-Indeno[1,2-b]quinoxalin-11-ones involves the condensation of ninhydrin and various substituted benzene-1,2-diamines using a catalytic amount of mandelic acid as a commercially available metal-free organo-catalyst in aqueous ethanol at room temperature .


Molecular Structure Analysis

The molecular weight of 11H-Indeno[1,2-b]quinolin-11-ol is 217.2652 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 11H-Indeno[1,2-b]quinolin-11-ol are complex. For instance, the synthesis of indenoquinolinone involves Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation .

Mechanism of Action

11H-Indeno[1,2-b]quinolin-11-ol derivatives have been found to inhibit c-Jun N-terminal kinases (JNKs), which play a central role in many physiological and pathological processes . These compounds exhibit sub-micromolar JNK binding affinity and are selective for JNK1/JNK3 versus JNK2 .

properties

CAS RN

6626-65-9

Product Name

11h-Indeno[1,2-b]quinolin-11-ol

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

11H-indeno[1,2-b]quinolin-11-ol

InChI

InChI=1S/C16H11NO/c18-16-12-7-3-2-6-11(12)15-13(16)9-10-5-1-4-8-14(10)17-15/h1-9,16,18H

InChI Key

OHPRJGKZKZHEBI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C(C4=CC=CC=C4C3=N2)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(C4=CC=CC=C4C3=N2)O

Other CAS RN

6626-65-9

Origin of Product

United States

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